molecular formula C22H22N4O3 B2545629 N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941934-79-8

N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No.: B2545629
CAS No.: 941934-79-8
M. Wt: 390.443
InChI Key: FVBYOACMPDUSDM-UHFFFAOYSA-N
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Description

N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

One study investigates the influence of three 3-amino alkylated indoles on mild steel corrosion in an acidic solution. These compounds, with structural similarities to the chemical compound , exhibited significant inhibition efficiency. Their performance was attributed to their adsorption on the steel surface, which was confirmed through a variety of methods, including electrochemical studies and surface morphology analyses (Verma et al., 2016).

Allosteric Modulation of Receptors

Another research focus is on the allosteric modulation of the cannabinoid CB1 receptor by novel compounds. These compounds, including some with indole and pyrrolidine structures, have been found to bind allosterically to the receptor, affecting the binding and activity of other ligands and potentially offering a mechanism for therapeutic intervention (Price et al., 2005).

Synthesis and Applications in Organic Chemistry

Further research includes the synthesis of substituted pyrrolo[3,4‐a]carbazoles, which are valuable for their potential applications in organic electronics and as intermediates in organic synthesis. Such studies explore the reactivity of indole derivatives towards creating complex heterocyclic structures, which could be instrumental in developing new materials or drugs (Bleile et al., 2005).

Photophysical Properties

The photophysical properties of novel indole derivatives are another area of interest, examining their potential use in optoelectronic devices and sensors. The study of a new 4-aza-indole derivative, for example, reveals reverse solvatochromism behavior depending on solvent polarity, suggesting applications in bio- or analytical sensors (Bozkurt & Doğan, 2018).

Catalysis

Research on half-sandwich complexes of Ru(II) and complexes of Pd(II) and Pt(II) with seleno and thio derivatives of pyrrolidine highlights the application of such compounds in catalysis. These complexes have been utilized as catalysts for organic reactions, demonstrating the versatility of indole and pyrrolidine derivatives in facilitating chemical transformations (Singh et al., 2009).

Future Directions

The future directions for this compound could involve further exploration of its diverse biological activities and potential therapeutic applications. Indole derivatives have been found to possess various biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Mechanism of Action

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c27-20-9-4-12-26(20)17-6-3-5-16(13-17)25-22(29)21(28)23-11-10-15-14-24-19-8-2-1-7-18(15)19/h1-3,5-8,13-14,24H,4,9-12H2,(H,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBYOACMPDUSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.